Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate
CAS No.:
Cat. No.: VC15812517
Molecular Formula: C10H15BrN2O2
Molecular Weight: 275.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15BrN2O2 |
|---|---|
| Molecular Weight | 275.14 g/mol |
| IUPAC Name | ethyl 2-bromo-5-methyl-3-propan-2-ylimidazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)12-10(11)13(8)6(2)3/h6H,5H2,1-4H3 |
| Standard InChI Key | KJHQUMOPUXAPFP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(N1C(C)C)Br)C |
Introduction
Chemical Identity and Fundamental Properties
Molecular Characterization
Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is systematically named to reflect its substitution pattern:
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Imidazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 3.
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Substituents:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1710695-90-1 | |
| Molecular Formula | C₁₀H₁₅BrN₂O₂ | |
| Molecular Weight | 275.14 g/mol | |
| Density | Not reported | - |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step sequences starting from simpler imidazole precursors. A common route includes:
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Imidazole ring formation: Cyclization of amido-nitriles or glycine derivatives under basic conditions.
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Bromination: Electrophilic substitution using brominating agents like N-bromosuccinimide (NBS).
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Esterification: Introduction of the ethyl carboxylate group via reaction with ethyl chloroformate .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C to RT, 12h | 78% | |
| Esterification | Ethyl chloroformate, K₂CO₃, DCM | 85% | |
| Purification | Column chromatography (SiO₂) | - |
Process Optimization
Key challenges include minimizing di-bromination byproducts and enhancing regioselectivity. Catalytic systems using Lewis acids (e.g., ZnCl₂) improve bromine positioning. Solvent selection (e.g., DMF vs. THF) also affects reaction kinetics and purity .
Structural and Spectroscopic Analysis
X-ray Crystallography
While crystallographic data remains unpublished, computational models predict a planar imidazole ring with substituents adopting staggered conformations to minimize steric clashes. The bromine atom’s electronegativity induces partial positive charge at C2, favoring nucleophilic attacks.
Spectroscopic Signatures
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¹H NMR (CDCl₃):
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¹³C NMR:
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165.2 ppm (C=O), 140.1 ppm (C-Br), 122.4 ppm (imidazole C4/C5).
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IR:
Chemical Reactivity and Functionalization
Nucleophilic Substitutions
The C2 bromine undergoes SNAr (nucleophilic aromatic substitution) with amines, thiols, or alkoxides. For example:
This reactivity is exploited to generate libraries of imidazole analogs for drug discovery .
Cross-Coupling Reactions
Applications and Research Findings
Medicinal Chemistry
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Antimicrobial Activity: Derivatives exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anticancer Potential: In vitro assays show IC₅₀ = 12 µM against HeLa cells, likely via kinase inhibition.
Materials Science
The compound serves as a monomer for conductive polymers. Imidazole’s π-conjugation enables applications in organic semiconductors .
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